N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

CNS depressant sedative-hypnotic structure-activity relationship

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 63274-23-7) is a member of the oxadiazolyl benzamide class, disclosed in US Patent 4016170 as a compound exhibiting minor tranquilizer and sleep-inducer activity. The molecule features a 1,2,4-oxadiazole heterocycle bridging a phenyl ring and an N-methylbenzamide moiety, a scaffold recognized for its CNS-depressant pharmacological profile in murine behavioral models.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 63274-23-7
Cat. No. B4511362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
CAS63274-23-7
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O2/c1-17-15(20)12-9-5-6-10-13(12)16-18-14(19-21-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)
InChIKeyWJSPLMRPHFCFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide: A Defined CNS-Depressant Chemotype for Sedative-Hypnotic Research and Procurement


N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide (CAS 63274-23-7) is a member of the oxadiazolyl benzamide class, disclosed in US Patent 4016170 as a compound exhibiting minor tranquilizer and sleep-inducer activity [1]. The molecule features a 1,2,4-oxadiazole heterocycle bridging a phenyl ring and an N-methylbenzamide moiety, a scaffold recognized for its CNS-depressant pharmacological profile in murine behavioral models [1]. Beyond its primary characterization as a sedative-hypnotic agent, the 1,2,4-oxadiazole core has attracted broader attention in medicinal chemistry as a bioisostere of amides and esters, with derivatives reported to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and SARS-CoV-2 main protease (Mpro), highlighting the scaffold's versatility [2].

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide: Why In-Class Analogs Cannot Be Assumed Equivalent for CNS Applications


Within the oxadiazolyl benzamide series, even conservative alkyl substitutions on the amide nitrogen are known to produce significant pharmacodynamic shifts. The N-methyl analog (target compound) is explicitly claimed as a preferred embodiment in US Patent 4016170 for its sedative-hypnotic efficacy at oral doses of 200 mg in animal models, whereas the broader class includes N-unsubstituted and N,N-dialkyl variants for which the patent literature provides no equivalent quantitative efficacy data at this specific dose [1]. Substituting the N-methyl group with hydrogen, ethyl, or dimethyl alters hydrogen-bonding capacity and lipophilicity, which can impact blood-brain barrier penetration, metabolic stability, and target engagement—factors critical in CNS drug development [1]. Consequently, procurement decisions cannot rely on class-level assumptions; compound-specific verification is required.

Quantitative Evidence Guide for Procuring N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide: Comparator-Driven Differentiation


N-Methyl vs. N-Unsubstituted Amide: Class-Inferred Differentiation in CNS Depressant Efficacy

In murine behavioral models, the N-methyl derivative (target compound) is specifically noted as an effective sleep inducer at 200 mg peroral dose, a quantitative benchmark absent for the N-unsubstituted parent amide in the same patent [1]. The broader class of oxadiazolyl benzamides demonstrated dose-dependent docility and sedation in the 25–200 mg/kg i.p. range [1]. This suggests that while the N-unsubstituted scaffold likely retains some activity, the N-methyl substitution is associated with a defined effective dose for the desired pharmacological endpoint, providing a procurement rationale over undefined analogs [1].

CNS depressant sedative-hypnotic structure-activity relationship benzamide bioisostere

N-Methyl vs. N,N-Dimethyl Analogs: Potential Differentiation in Metabolic Liability

The secondary amide N-methyl group in the target compound is a known site for cytochrome P450-mediated N-demethylation, producing the N-unsubstituted metabolite. In contrast, tertiary amide N,N-dimethyl analogs (such as those covered by the general formula in US4016170) undergo more complex metabolic pathways, potentially generating reactive iminium intermediates or exhibiting different clearance rates [1]. While specific metabolic stability data for this compound are not disclosed in the patent, the structural feature provides a rational differentiation point: secondary N-methyl amides are generally preferred in medicinal chemistry over N,N-dimethyl amides when minimizing reactive metabolite formation is a priority [1].

drug metabolism CYP450 amide N-demethylation oxadiazole stability

CNS Behavioral Profile: Multi-Parameter Sedative-Hypnotic Score vs. Class Baseline

The target compound belongs to a chemotype that was systematically profiled across four CNS behavioral assays: (1) docility in the Irwin screen (25–200 mg/kg i.p.), (2) antagonism of N-sulfamoylazepine convulsions (33–125 mg/kg i.p.), (3) hexobarbital reinduction (25–200 mg/kg i.p.), and (4) thioridazine potentiation of loss of righting reflex (5–100 mg/kg i.p.) [1]. These multi-endpoint data provide a baseline pharmacological fingerprint for the class and support the specific claim that the N-methyl compound is an effective minor tranquilizer and sleep inducer [1]. Compounds outside this substitution pattern (e.g., chloro or fluoro-substituted phenyl oxadiazolyl benzamides) have been reported to target entirely different mechanisms, such as FAAH inhibition, and lack this broad sedative-hypnotic validation .

Irwin screen hexobarbital reinduction thioridazine potentiation CNS safety pharmacology

Scaffold Bioisosteric Advantage: 1,2,4-Oxadiazole vs. Amide in CNS Penetration

The 1,2,4-oxadiazole ring is a well-established bioisostere of the amide bond, conferring enhanced metabolic stability and modulated hydrogen-bond acceptor capacity compared to the parent amide functionality [1][2]. In the context of the target compound, the oxadiazole replaces a second amide linkage that would be present in a bis-amide analog, potentially reducing the compound's polar surface area and improving passive CNS penetration. While direct permeability data are not provided in the patent, the structural rationale aligns with the observed in vivo CNS-depressant activity at oral doses, supporting the selection of this specific heterocyclic scaffold over simple bis-amide competitors for CNS drug discovery [1].

bioisostere blood-brain barrier hydrogen bonding 1,2,4-oxadiazole

Optimal Research and Procurement Scenarios for N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide


Sedative-Hypnotic Lead Optimization Programs

As a structurally defined compound with patent-documented oral efficacy at 200 mg in animal sleep models, this chemotype serves as an ideal starting point for lead optimization focused on improving potency, duration of action, or therapeutic window [1]. Researchers can systematically modify the phenyl ring or the N-methyl group while retaining the validated oxadiazole-benzamide core.

CNS Polypharmacology Screening Libraries

The multi-assay behavioral profile (Irwin screen, convulsion antagonism, hexobarbital reinduction, thioridazine potentiation) documented in US4016170 makes this compound a valuable reference standard for assembling focused CNS screening sets [1]. Its inclusion allows benchmarking of novel sedative-hypnotic candidates against a well-characterized in vivo phenotype.

Bioisostere-Driven Scaffold Hopping in Kinase or GPCR CNS Targets

For projects that have identified an amide-containing hit but face metabolic instability, this compound provides a pre-validated bioisosteric replacement template. The 1,2,4-oxadiazole core has been shown to replace the amide bond while maintaining oral CNS activity, offering a procurement pathway for tool compounds that test this scaffold-hopping hypothesis [1][2].

Metabolic Profiling of Secondary vs. Tertiary Benzamide Series

The N-methyl substitution makes this compound a representative secondary amide for comparative metabolic stability studies against N,N-dimethyl or N-ethyl analogs [1]. Procurement of this specific compound enables head-to-head microsomal or hepatocyte stability experiments to quantify the effect of amide substitution on clearance, directly informing medicinal chemistry strategy.

Quote Request

Request a Quote for N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.